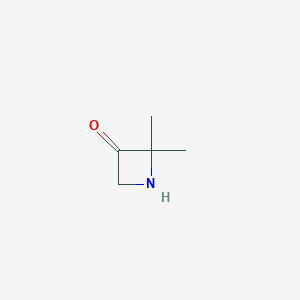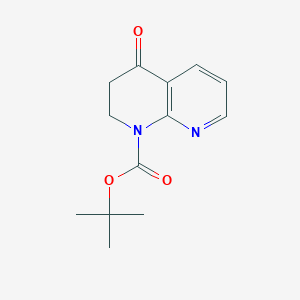
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid is a complex organic compound that is often used in the field of peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids during peptide synthesis. The compound’s structure includes a tritylamino group, which adds to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the tritylamino group. The final step involves the formation of the pentanoic acid backbone.
Protection of the Amino Group: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the Tritylamino Group: The tritylamino group is introduced using trityl chloride in the presence of a base such as pyridine.
Formation of the Pentanoic Acid Backbone:
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors. The process involves the same steps as the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the oxo group, converting it into a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the tritylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride and nucleophiles such as amines.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.
科学的研究の応用
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid involves its ability to act as a protective group for amino acids during peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, while the tritylamino group enhances the stability of the compound. The compound interacts with various molecular targets, including enzymes and proteins, through covalent and non-covalent interactions.
類似化合物との比較
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)butanoic acid
- **(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)hexanoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. The presence of both the fluorenylmethoxycarbonyl and tritylamino groups makes it particularly useful in peptide synthesis, offering protection and stability that are not found in other similar compounds.
特性
分子式 |
C40H36N2O5 |
|---|---|
分子量 |
624.7 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C40H36N2O5/c1-39(37(44)45,42-38(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)26-25-36(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35H,25-27H2,1H3,(H,41,43)(H,42,46)(H,44,45)/t39-/m0/s1 |
InChIキー |
JLBSKXBINNAYMK-KDXMTYKHSA-N |
異性体SMILES |
C[C@](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
CC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)
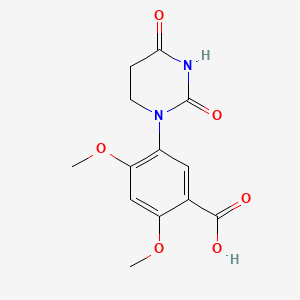
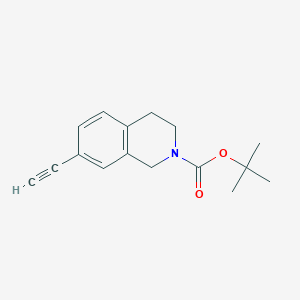
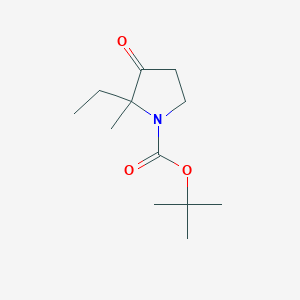
![Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13496749.png)
![N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)
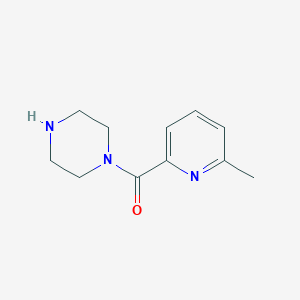
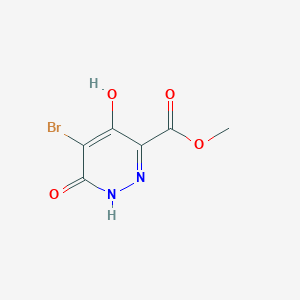
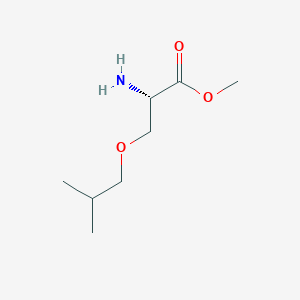

![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
